CADMIUM BORATE

説明

Significance of Borate Materials in Advanced Research

Borate materials are central to advanced research owing to their unique structural flexibility and the broad spectrum of properties that arise from it. The ability of boron atoms to exist in both three-fold (trigonal BO₃) and four-fold (tetrahedral BO₄) coordination with oxygen allows for the formation of intricate and varied structural units. These units can then link together in numerous ways, creating zero-dimensional (0D), one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) anionic networks. acs.org This structural diversity is unparalleled among most other oxide systems, leading to a wide range of physical and chemical properties.

The significance of borate materials is evident in their diverse applications. They are crucial components in the glass industry, accounting for a substantial portion of total boron consumption, particularly in the production of borosilicate glasses used in chemical glassware, electronics, and insulation. researchgate.net Borates also find use as fluxes in metallurgy, aiding in the removal of impurities and protecting metals from oxidation during processing. who.intborax.comresearchgate.net Their flame retardant properties make them valuable additives in various materials. who.intresearchgate.net Furthermore, borates are being explored for advanced applications such as nonlinear optical materials, birefringent crystals, and self-frequency-doubling lasers due to their unique optical properties. researchgate.netacs.org Recent research highlights their potential in biomedical applications, particularly as bioactive glasses for tissue engineering and drug delivery, and in nuclear technology for neutron absorption. who.intnih.govnih.gov

Overview of Cadmium-Containing Borate Systems

Cadmium-containing borate systems represent a specific subset of borate materials where cadmium cations are incorporated into the borate network. The presence of cadmium can significantly influence the structure and properties of the resulting compounds. Research in this area explores various stoichiometric ratios of cadmium oxide (CdO) and boron oxide (B₂O₃) to synthesize different cadmium borate phases.

Known this compound compounds include cadmium tetraborate (CdB₄O₇), cadmium metaborate (CdB₂O₄, also referred to as CdO·B₂O₃ in some contexts), cadmium diborate (Cd₂B₂O₅), and tricadmium diborate (Cd₃B₂O₆, also referred to as 3CdO·B₂O₃ or cadmium orthoborate) americanelements.comamericanelements.comtandfonline.comtandfonline.com. These compounds can be synthesized through various methods, including solid-state reactions at high temperatures and wet chemical routes followed by sintering tandfonline.comosti.gov. Molten salt synthesis and precursor synthesis have also been employed to prepare specific this compound structures, such as a trinuclear Cd₃O₁₄ hexaborate rsc.org.

The structural arrangement in cadmium borates involves BO₃ and BO₄ units linked with cadmium atoms or cadmium oxide groups through shared oxygen atoms. ijmaterials.com In crystalline structures, these units can form complex 3D networks. For instance, Cd₃(BO₃)₂ is characterized by a wide bandgap, making it a potential candidate for UV light-emitting devices and photocatalysis. ijmaterials.com Cadmium can act as a network modifier in borate glasses, influencing the conversion between three-fold and four-fold coordinated boron atoms and affecting properties like density and optical band gap. researchgate.netscirp.orgnih.gov

Research findings on this compound systems highlight a range of properties, including luminescence, thermoluminescence, and optical characteristics. osti.govresearchgate.net For example, this compound phosphors have shown high sensitivity to neutrons and gamma radiation, suggesting potential applications in radiation dosimetry. osti.gov Cadmium-doped lead borate glasses have been studied for their structural and elastic properties, with infrared and Raman spectroscopy confirming the presence of BO₃ and BO₄ groups. researchgate.netias.ac.in

Scope and Research Objectives for this compound

The scope of research on this compound primarily focuses on the synthesis, structural characterization, and investigation of the physical and chemical properties of various this compound compounds and cadmium-containing borate glasses. A key objective is to understand the relationship between the composition, synthesis conditions, and the resulting crystal or glass structure, and how these factors dictate the material's properties.

Specific research objectives include:

Developing novel synthesis routes to obtain pure phases of known and potentially new this compound compounds under controlled conditions, possibly at lower temperatures. tandfonline.comtandfonline.com

Detailed structural analysis using techniques like X-ray diffraction (XRD) and spectroscopy (IR, Raman) to elucidate the arrangement of BO₃ and BO₄ units and their linkage with cadmium. tandfonline.comtandfonline.comosti.govresearchgate.netscirp.orgias.ac.in

Investigating the optical properties, such as bandgap, luminescence, and refractive index, particularly in crystalline cadmium borates and doped borate glasses, for potential applications in optoelectronics and photonics. osti.govijmaterials.comscirp.orgresearchgate.net

Evaluating the thermoluminescence properties for applications in radiation detection and dosimetry. osti.govresearchgate.net

Exploring the role of cadmium as a network modifier in borate glasses and its impact on structural and physical properties like density and elastic moduli. researchgate.netscirp.orgnih.gov

Studying the chemical stability of cadmium borates in various environments. ijmaterials.com

Current research continues to explore the potential of cadmium borates as versatile materials for advanced technological applications, driven by the need for materials with specific optical, luminescence, and radiation detection properties.

Data Tables

Research on this compound systems often involves synthesizing materials under specific conditions and characterizing their properties. Below are examples of how such data might be presented, based on findings in the literature.

Table 1: Synthesis Conditions and Resulting Phases of Cadmium Borates

| Reactants | Molar Ratio (Cd:B) | Temperature (°C) | Pressure | Resulting Phase(s) | Reference |

| Cd(OH)₂, B(OH)₃ | 1:2 | 250-350 | 10⁻⁴-10⁻⁵ mm Hg | CdB₂O₄ | tandfonline.comtandfonline.com |

| Cd(OH)₂, B(OH)₃ | 1:1 | 250-350 | 10⁻⁴-10⁻⁵ mm Hg | CdB₂O₄ | tandfonline.comtandfonline.com |

| Cd(OH)₂, B(OH)₃ | 3:2 | 250-350 | 10⁻⁴-10⁻⁵ mm Hg | Cd₃B₂O₆, Cd₂B₂O₅ (mixture) | tandfonline.com |

| Cd(OH)₂, B(OH)₃ | 3:2 | 650 | Atmospheric | Cd₂B₂O₅ (single phase) | tandfonline.com |

| Cd(OH)₂, B(OH)₃ | 3:2 | 850 | Atmospheric | Cd₃B₂O₆, Cd₂B₂O₅ (mixture) | tandfonline.com |

| H₃BO₃, PbO₂, CdO | Various | 700-950 | Atmospheric | Cadmium-doped lead borate glass | researchgate.netias.ac.in |

| Cd, B targets | Stoichiometric | - | Reactive Sputtering | Cd₃(BO₃)₂ nanostructures | ijmaterials.com |

Table 2: Selected Properties of this compound Materials

| Material | Property | Value | Notes | Reference |

| CdB₄O₇ (Crystalline) | Melting Point | 976 °C (incongruent melting) | Prepared by solid-state reaction at 850 °C | researchgate.net |

| Cd₃(BO₃)₂ Nanostructures | Bandgap | Wide bandgap | Promising for UV light-emitting devices | ijmaterials.com |

| Undoped this compound Phosphor | Gamma Sensitivity | Twice that of TLD-100 | Single thermoluminescence peak around 185 °C | osti.gov |

| Undoped this compound Phosphor | Neutron Sensitivity | Ten times that of TLD-600 | Single thermoluminescence peak around 170 °C | osti.gov |

| Cadmium-doped Lead Borate Glass (Example) | Density | 5.81 g/cm³ | Example composition: xPbO₂–(50–x)CdO–50B₂O₃ | ias.ac.in |

| Cadmium-doped Lead Borate Glass (Example) | Refractive Index | 1.925 | Example composition: xPbO₂–(50–x)CdO–50B₂O₃ | ias.ac.in |

| Cadmium-doped Sodium Borate Glass | Optical Band Gap (Decrease) | 3.72 to 3.59 eV (with increasing CdO) | CdO acts as network modifier, forms BO₄ units | scirp.org |

| Cd₃[B₆O₉(OH)₂]₂·2NO₃·4H₂O (Crystalline) | Bandgap | 3.06 eV | Prepared by molten salt synthesis | rsc.org |

Detailed Research Findings

Detailed research into this compound systems has revealed insights into their synthesis, structure, and properties. Studies have shown that the synthesis method and conditions significantly influence the resulting this compound phase. For instance, reacting Cd(OH)₂ and B(OH)₃ at relatively low temperatures (250-350 °C) under vacuum can yield CdB₂O₄, a phase that was less commonly reported in earlier high-temperature synthesis studies. tandfonline.comtandfonline.com Varying the molar ratios of reactants and subsequent thermal treatments can lead to different phases like Cd₂B₂O₅ and Cd₃B₂O₆. tandfonline.com

Research on this compound glasses, often prepared by melt-quenching mixtures containing CdO and B₂O₃ (along with other oxides like PbO or Na₂O), has shown that cadmium oxide acts as a network modifier. researchgate.netscirp.orgnih.gov The addition of CdO can induce the conversion of some boron atoms from three-fold to four-fold coordination, affecting the glass network structure. researchgate.netscirp.org This structural modification is reflected in changes in physical properties such as density and optical band gap. scirp.org

The luminescence and thermoluminescence properties of cadmium borates have also been investigated, particularly for their potential in radiation detection. osti.govresearchgate.net Studies on crystalline cadmium tetraborate (CdB₄O₇) have demonstrated its high sensitivity to both gamma rays and thermal neutrons, suggesting its suitability as a thermoluminescent phosphor for dosimetry applications. osti.gov Doping with elements like gadolinium or silver can further enhance the thermoluminescence response and introduce new glow peaks. osti.gov

Furthermore, research into this compound nanostructures, synthesized using techniques like reactive magnetron co-sputtering, has highlighted their potential in nanotechnology. ijmaterials.com These nanostructures exhibit properties such as high thermal stability, good electrical conductivity, and a wide bandgap, making them promising for applications in UV light-emitting devices and photocatalysis. ijmaterials.com The chemical stability of these nanostructures in various environments is also a valuable characteristic. ijmaterials.com

特性

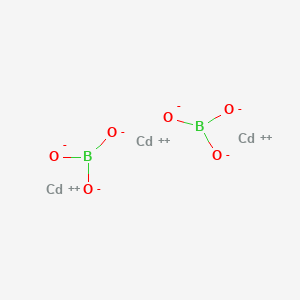

IUPAC Name |

cadmium(2+);diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Cd/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUWPYXSYBTWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Cd3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099825 | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51222-60-7, 13701-66-1 | |

| Record name | Boric acid, cadmium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cadmium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, cadmium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Cadmium Borates

Conventional Synthetic Approaches for Cadmium Borate Compounds

Conventional methods for synthesizing cadmium borates often involve high-temperature processes or solution-based reactions to form bulk materials or powders.

Melt Quenching Technique for this compound Glasses

The melt quenching technique is a widely used method for preparing amorphous this compound glasses. This method involves melting a mixture of precursor materials, typically cadmium oxide (CdO) and boron oxide (B₂O₃), at high temperatures, followed by rapid cooling (quenching) to prevent crystallization. scirp.orgaip.orgiosrjournals.orgresearchgate.netresearchgate.net The rapid cooling freezes the disordered structure of the liquid state, resulting in a glassy solid.

Research has explored the synthesis of various cadmium-containing borate glasses using this technique. For instance, sodium this compound glasses with compositions like 80% B₂O₃ – (20 – y)% Na₂CO₃ – y% CdO (where y ranges from 3 to 15 mol%) have been prepared by melting appropriate amounts of CdO, B₂O₃, and Na₂CO₃ powders in an electric furnace at temperatures between 973°C and 1100°C for approximately 2 hours. scirp.org The homogenized molten glass is then cast into graphite blocks and immediately transferred to an annealing furnace at 400°C to relieve thermal stress. scirp.org

Another example involves the preparation of cadmium bismuth borate glasses using the melt quenching method with B₂O₃, Bi₂O₃, and CdO as raw materials. aip.org Melting is typically carried out at around 1100°C for 60 to 70 minutes, followed by pouring the molten glass into stainless steel molds within another furnace at a temperature below the glass transition temperature (e.g., 300°C) for annealing. aip.org Investigations on these glasses have shown that increasing CdO concentration can lead to decreased density and molar volume, while increasing elastic moduli. nih.gov

Data from research on sodium this compound glasses prepared by melt quenching:

| Composition (mol%) | Density (g/cm³) | Optical Band Gap (eV) |

| 80% B₂O₃ – 17% Na₂CO₃ – 3% CdO | 2.18 | 3.72 |

| 80% B₂O₃ – 14% Na₂CO₃ – 6% CdO | - | - |

| 80% B₂O₃ – 11% Na₂CO₃ – 9% CdO | - | - |

| 80% B₂O₃ – 8% Na₂CO₃ – 12% CdO | - | - |

| 80% B₂O₃ – 5% Na₂CO₃ – 15% CdO | 2.82 | 3.59 |

Note: Data points are illustrative based on trends observed in cited research and may not represent exact values for all intermediate compositions. scirp.org

Hydrothermal Synthesis of this compound Nanostructures

Hydrothermal synthesis is a method that utilizes aqueous solutions at elevated temperatures and pressures to synthesize crystalline materials. ijmaterials.commdpi.com This technique is effective for creating high-purity this compound nanostructures with controlled sizes and shapes. ijmaterials.com While the provided search results specifically mention hydrothermal synthesis for cadmium borophosphates researchgate.net and zinc borate nanoparticles mdpi.com, the principle is applicable to cadmium borates. This method typically involves sealing precursor materials and a solvent in an autoclave and heating to a specific temperature and pressure for a defined period. The conditions influence the nucleation and growth of the resulting nanostructures.

Sol-Gel Processes in this compound Fabrication

The sol-gel method is a versatile wet-chemical technique that involves the formation of a colloidal suspension (sol) that gradually gels into a solid network. ijmaterials.comnih.gov This method is widely used for producing uniform nanostructures with controlled morphology and allows for synthesis at lower temperatures compared to melt-based techniques. ijmaterials.comnih.gov

The sol-gel process typically involves precursors like metal alkoxides or salts that undergo hydrolysis and polycondensation reactions to form a gel. nih.gov This gel is then dried and often heat-treated to obtain the final solid material. While the search results mention the sol-gel method for synthesizing cadmium oxide nanoparticles oatext.commdpi.com and its general application in preparing ceramics and glasses at low temperatures nih.gov, its specific application to this compound fabrication follows similar principles. It offers advantages such as good homogeneity and the ability to incorporate dopants uniformly.

Chemical Precipitation Method for this compound Nanopowders

Chemical precipitation is a simple and cost-effective method for synthesizing nanopowders. indexcopernicus.com This technique involves reacting soluble precursor salts in a solution to form an insoluble precipitate, which is then collected, washed, and dried, often followed by calcination. indexcopernicus.comijera.comijsr.netallmultidisciplinaryjournal.com

Chromium-doped this compound nanopowder has been synthesized at room temperature using the chemical precipitation method. ijera.com The process involved mixing aqueous solutions of cadmium nitrate and borax, to which a solution of chromium trioxide in ethanol was added dropwise under stirring. ijera.com The resulting precipitate was filtered, washed with de-ionized water, and dried in a hot air oven at 350°C. ijera.com Characterization of the synthesized nanopowder by techniques like X-ray diffraction (XRD) confirmed the structure and allowed for evaluation of crystallite size. ijera.com Scanning Electron Microscopy (SEM) revealed a stone-like morphology for the nanopowder. ijera.com

Another study reported the synthesis of vanadium-doped this compound nanopowders via chemical precipitation using solutions of cadmium nitrate, borax, and vanadium pentaoxide in de-ionized water. ijsr.net The precipitate was collected by centrifugation, washed, and dried at 190-200°C. ijsr.net SEM images showed irregular shaped stone-like morphology. ijsr.net

The chemical precipitation method is popular due to its simplicity, use of inexpensive raw materials, and suitability for large-scale production. indexcopernicus.com

Research findings from chemical precipitation synthesis of doped this compound nanopowders:

| Dopant | Precursors Used | Drying Temperature (°C) | Morphology (SEM) | Crystallite Size (XRD) |

| Chromium | Cadmium nitrate, Borax, Chromium trioxide | 350 | Stone-like | Evaluated |

| Vanadium | Cadmium nitrate, Borax, Vanadium pentaoxide | 190-200 | Irregular stone-like | Not specified |

| Cobalt | This compound host + Cobalt source (precipitation) | Not specified | Agglomerated irregular particles | 42 nm (average) |

Note: Data compiled from cited research. indexcopernicus.comijera.comijsr.net

Advanced Synthesis Techniques for this compound Nanostructures and Thin Films

Advanced synthesis techniques allow for greater control over the morphology, structure, and thickness of this compound materials, particularly for nanostructures and thin films.

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity solid materials, including thin films and nanostructures, from gaseous precursors. ijmaterials.com In CVD, reactant gases are transported to a substrate surface, where they undergo chemical reactions, depositing a solid film. This method allows for precise control over the composition and structure of the deposited material. ijmaterials.com

While the provided search results mention CVD as a method for synthesizing this compound nanostructures and thin films ijmaterials.com, they also discuss the use of reactive magnetron co-sputtering as a technique for preparing highly-pure stoichiometric this compound nanostructures and thin films on glass substrates. ijmaterials.com In this reactive sputtering process, cadmium and boron targets are co-sputtered in a reactive atmosphere (likely containing oxygen) to form this compound. ijmaterials.com The parameters of the sputtering process, such as discharge power and current, are controlled to ensure stoichiometric reaction and control the growth of crystal planes. ijmaterials.com This technique has been used to prepare highly pure this compound nanostructures. ijmaterials.com

Another related technique mentioned is Physical Vapor Deposition (PVD), which has also been used to prepare this compound nanostructures. ijmaterials.comijaplett.com A method for extracting nanopowder from nanostructured thin films deposited on glass substrates by reactive magnetron co-sputtering involves cooling the film to -20°C in an evacuated chamber and then gradually returning it to room temperature, followed by ultrasonic treatment. ijmaterials.com This process reduces adhesion and allows for the extraction of nanopowder without increasing nanoparticle size. ijmaterials.com

Although direct detailed research findings specifically on CVD of this compound thin films were not extensively available in the provided snippets, the general principle of CVD involves gas-phase reactions on a heated substrate to form a solid deposit, offering fine control over film thickness and morphology.

Reactive Magnetron Co-Sputtering for Stoichiometric this compound Films

Reactive magnetron co-sputtering is a physical vapor deposition technique employed for the synthesis of thin films, including highly pure stoichiometric this compound nanostructures. This method involves using a DC sputtering system with two high-purity targets, typically cadmium and boron, mounted on the cathode. ijmaterials.comijmaterials.com A specific geometrical configuration of the targets is utilized to facilitate the production of a stoichiometric compound. ijmaterials.com

In this technique, a gaseous plasma is generated and confined by a magnetic field near the target surface. nanografi.com Energetic ions from the plasma bombard the targets, causing atoms to be ejected in a process called sputtering. nanografi.com When a reactive gas, such as oxygen, is introduced into the chamber along with the working gas (e.g., argon), the ejected metal atoms react with the gas to form the desired compound thin film on a substrate. ijmaterials.commdpi.com

A key advantage of reactive magnetron sputtering is its ability to deposit materials irrespective of their melting temperatures, offering precise control over film thickness and uniformity. nanografi.commdpi.com The growth of crystal planes in the resulting this compound nanostructures can be controlled by tuning operational parameters and preparation conditions, such as the gas mixing ratio and deposition time. ijmaterials.comijmaterials.com Analysis of samples prepared by this method has shown high purity, with no elements other than cadmium, boron, and oxygen detected in the final product, and no crystal planes belonging to other compounds observed. ijmaterials.com

An example of parameters used in this synthesis method includes employing cadmium and boron targets with diameters of 16.5 mm and 80 mm, respectively, in a configuration designed to ensure stoichiometric reaction with oxygen in the discharge volume. ijmaterials.com A magnetron is used to confine ions, increasing collisional ionization. ijmaterials.com Discharge power can range from 35-40 W, with the discharge current maintained at 20 mA. ijmaterials.com These conditions are typically below the melting points of cadmium (594.1 °C) and boron (2349 °C), meaning material evaporation from the targets is not expected. ijmaterials.com

Here is a summary of typical parameters for reactive magnetron co-sputtering of this compound films:

| Parameter | Value(s) |

| Sputtering System | DC Sputtering |

| Target Materials | Cadmium, Boron |

| Target Purity | High-purity |

| Reactive Gas | Oxygen |

| Working Gas | Argon (typically) |

| Target Diameters | Cd: 16.5 mm, B: 80 mm (Example) ijmaterials.com |

| Discharge Power | 35-40 W (Example) ijmaterials.com |

| Discharge Current | 20 mA (Example) ijmaterials.com |

| Substrate | Glass (Example) ijmaterials.com |

| Controllable Factors | Gas mixing ratio, Deposition time ijmaterials.com |

Spontaneous Crystallization Methods for this compound Single Crystals

Spontaneous crystallization is a method used to grow single crystals of various compounds, including cadmium borates. This technique typically involves preparing a high-temperature solution containing the constituent materials, often with the addition of a flux to lower the melting point and facilitate crystal growth. rsc.orgjournal-spqeo.org.ua

In the case of cadmium borates, single crystals can be grown from a high-temperature solution using flux systems such as PbO-MoO3. rsc.org A mixture of raw materials, such as CdO, H3BO3, PbO, and MoO3, is loaded into a crucible and heated to a temperature where the solution becomes transparent and clear, indicating homogenization. rsc.org The solution is then cooled slowly, often in controlled stages, to allow crystals to nucleate and grow. rsc.org

For instance, a mixture with a molar ratio of 3.3:2:1:1 for CdO:H3BO3:PbO:MoO3 was heated to 700 °C. rsc.org The homogenized solution was then cooled rapidly to a crystallization temperature (e.g., 580 °C), followed by a slower cooling rate (e.g., 3 °C/h) to a lower temperature (e.g., 500 °C), and finally cooled to room temperature. rsc.org This process can yield small colorless crystals of specific this compound phases, such as β-Cd3B2O6. rsc.org

Spontaneous crystallization from a high-temperature solution is one of two main methods for growing single crystals from a melt, the other being pulling on a seed. journal-spqeo.org.ua While pulling on a seed is often preferred for growing larger crystals, spontaneous crystallization is also a viable method for obtaining single crystals for structural and property characterization. journal-spqeo.org.uaresearchgate.net

The method has been used to grow single crystals of compounds like Ba2Cd(B3O6)2, which is characterized by isolated B3O6 units. researchgate.net This compound melts congruently, a property that can be advantageous for crystal growth from the melt. researchgate.net

Here is an example of conditions used in the spontaneous crystallization of β-Cd3B2O6:

| Component | Molar Ratio |

| CdO | 3.3 |

| H3BO3 | 2 |

| PbO | 1 |

| MoO3 | 1 |

| Process Step | Temperature (°C) | Cooling Rate (°C/h) |

| Heating to Homogenization | 700 | - |

| Rapid Cooling to Crystallization Temp | 580 | 20 |

| Slow Cooling | 580 to 500 | 3 |

| Cooling to Room Temp | 500 to Room Temp | Furnace powered off |

Solid-State Reaction Synthesis for this compound Polymorphs

Solid-state reaction synthesis is a traditional and widely used method for preparing polycrystalline samples of inorganic compounds, including various polymorphs of cadmium borates. This technique involves mixing solid precursor materials, typically metal oxides or carbonates and a boron source like boric acid or boron oxide, in stoichiometric ratios, grinding them thoroughly, and then heating the mixture to high temperatures below the melting point of the desired product. rsc.orgjournal-spqeo.org.uaosti.govtandfonline.comresearchgate.netacs.org

The process often involves multiple heating cycles with intermediate grinding steps to ensure homogeneity and complete reaction. rsc.orguni-bremen.de The reaction temperature and duration are critical parameters that influence the phase purity and crystal structure of the resulting this compound polymorph. rsc.orgtandfonline.com

For example, polycrystalline samples of β-Cd3B2O6 have been synthesized by traditional solid-state reaction techniques at different reaction temperatures. rsc.org Reactants such as CdO and H3BO3 are ground together and heated in a crucible. rsc.org Heating rates and dwell times at specific temperatures are controlled. rsc.orguni-bremen.de For β-Cd3B2O6, heating to 850 °C at a rate of 20 °C/min and dwelling for 24 hours with intermediate grinding steps has been reported. rsc.org Powder X-ray diffraction is commonly used to confirm the phase purity of the synthesized material. rsc.orgtandfonline.com

Solid-state reaction can lead to the formation of different this compound phases depending on the stoichiometry of the starting materials and the reaction conditions. tandfonline.com Compounds such as CdB4O7, Cd2B2O5, Cd3B2O6, and CdB2O4 have been synthesized using this method. tandfonline.com Thermal treatments in vacuum or at atmospheric pressure with controlled temperature increments and cooling rates are employed to obtain specific phases. tandfonline.com For instance, using a stoichiometric proportion of reactants for Cd3B2O6 and Cd2B2O5, thermal treatments in vacuum with consecutive temperature increments led to the formation of Cd2B2O5 as a single phase at 650 °C. tandfonline.com Higher temperatures around 850 °C at atmospheric pressure followed by slow cooling were also carried out. tandfonline.com

Solid-state synthesis is also used in the preparation of this compound phosphors, often involving a wet chemical reaction of starting chemicals followed by high-temperature solid-state synthesis below the melting point to obtain the final powder. osti.govresearchgate.net

The phase transformation between different polymorphs, such as α- and β-Cd3B2O6, can be studied using techniques like thermogravimetry-differential scanning calorimetry (TG-DSC) and by synthesizing samples at varying temperatures via solid-state reaction. rsc.org TG-DSC can reveal phase transformation temperatures, such as 862 °C for the α to β transformation in Cd3B2O6, and melting points (e.g., 985 °C for β-Cd3B2O6). rsc.org

Infrared (IR) spectroscopy is often used to characterize the synthesized borates, providing information about the presence of different boron-oxygen groups (e.g., BO3 triangles and BO4 tetrahedra). rsc.orgtandfonline.com IR spectra of α- and β-Cd3B2O6 indicate the presence of only BO3 groups in these polymorphs. rsc.org

Here is an example of conditions for solid-state reaction synthesis of β-Cd3B2O6:

| Reactants | Proportion |

| CdO | Stoichiometric |

| H3BO3 | Stoichiometric |

| Process Step | Temperature (°C) | Heating Rate (°C/min) | Dwell Time (h) | Grinding |

| Heating and Sintering | 850 | 20 | 24 | 3 times |

Advanced Structural Elucidation and Bonding in Cadmium Borate Systems

Spectroscopic Characterization Techniques for Cadmium Borates

Spectroscopic methods offer insights into the vibrational modes, electronic transitions, and local environments of atoms and ions within cadmium borate matrices. These techniques are essential for identifying the various borate structural units and understanding how cadmium interacts within the network.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Borate Units and Cadmium Bonding

FTIR spectroscopy is a widely used technique for identifying the functional groups and vibrational modes present in materials, providing valuable information about the borate network structure and the coordination of cadmium ions. In this compound systems, FTIR spectra typically reveal characteristic absorption bands corresponding to different borate structural units, such as triangular BO₃ and tetrahedral BO₄ units, as well as vibrations associated with B-O-B linkages and metal-oxygen bonds.

Studies on cadmium-containing sodium borate glasses have identified several prominent bands in FTIR spectra. Bands in the range of 540-580 cm⁻¹ are attributed to vibrations of sodium cations. Bands between 640 and 675 cm⁻¹ are assigned to bending vibrations of BO₃ triangles and stretching vibrations of BO₃ units with non-bridging oxygens. scirp.org A band around 740 cm⁻¹ can indicate vibrations of the linkage between tetrahedral and triangular borate groups. scirp.org Stretching vibrations of B-O bonds in BO₄ units are typically observed in the 850-885 cm⁻¹ range. scirp.org A prominent band around 1187 cm⁻¹ has been linked to the formation of four-coordinated boron units with the addition of cadmium oxide. scirp.org B-O stretching vibrations, particularly due to linkages between oxygen and different groups as well as B-O bridging between boroxol rings and trigonal BO₃ units, are often found in the 1450-1510 cm⁻¹ range. scirp.org Bands around 1650 cm⁻¹ and 2333 cm⁻¹ may be attributed to O-H bending and adsorbed water. scirp.org

In cadmium-doped lead-borate glasses, FTIR spectra have shown absorption bands corresponding to the conversion of three-fold to four-fold coordination of boron atoms. nih.govresearchgate.net However, the absence of a band around 840 cm⁻¹ in some cadmium lead bismuthate glasses suggests that CdO₄ structural units may not form in these specific compositions. nih.gov A band around 450 cm⁻¹ has been observed and attributed to the tetrahedral vibrations of CdO in some sodium-doped this compound glasses. iosrjournals.org The characteristic band at 806 cm⁻¹ of vitreous B₂O₃, corresponding to the asymmetric stretching vibration of boroxol rings, is sometimes found to be missing in the spectra of modified this compound glasses, indicating the absence of such rings. iosrjournals.org

FTIR analysis confirms the presence of BO₃ and BO₄ structural units in this compound glasses. nih.govresearchgate.netiosrjournals.orgresearchgate.netijisrt.comijisrt.comresearchgate.net The intensity of the band corresponding to BO₄ structural units has been observed to increase with the increasing concentration of modifiers like Na₂O, often at the expense of BO₃ units. iosrjournals.org

Here is a table summarizing some characteristic FTIR bands observed in this compound systems:

| Wavenumber Range (cm⁻¹) | Assignment | References |

| 400-550 | Bending vibration of Bi-O in BiO₆, symmetric bending of Pb-O in PbO₄, Cd-O vibrations | nih.govresearchgate.net |

| 540-580 | Vibrations of sodium cations | scirp.org |

| 600-800 | B-O-B bending, Pb-O-B bending | researchgate.netresearchgate.net |

| 640-675 | Bending vibrations of BO₃, stretching of BO₃ with non-bridging oxygens | scirp.org |

| ~680 | B-O-B vibrations | ijmaterials.com |

| ~710 | Bending vibrations of B-O-B linkages | iosrjournals.org |

| ~740 | Vibration of linkage between tetrahedral and triangular borate groups | scirp.org |

| 800-1200 | Asymmetrical stretching of B in tetrahedral BO₄ | researchgate.net |

| 850-885 | Stretching vibration of B-O in BO₄ units | scirp.org |

| ~1000 | Vibrations of BO₄ units, formation of diborate groups | iosrjournals.orgijmaterials.comias.ac.in |

| ~1187 | Formation of four-coordinated boron units | scirp.org |

| 1200-1600 | B-O stretching of trigonal BO₃ units | researchgate.net |

| 1348 | B-O bond stretching of trigonal units | iosrjournals.org |

| 1400 | Vibrations of BO₃ bonds | ijmaterials.com |

| 1450-1510 | B-O stretching vibrations (linkages, bridging) | scirp.orgresearchgate.net |

| 1650, 2333 | O-H bending, adsorbed water | scirp.org |

| 2400-2800 | Vibration of O-H bond in water molecules | ijmaterials.com |

| 2700-3600 | Molecular water or BOH vibrations | iosrjournals.org |

Raman Spectroscopy Investigations of this compound Vibrational Modes

Raman spectroscopy complements FTIR by probing different vibrational modes, particularly those that are Raman-active. This technique is also valuable for understanding the structural units and network connectivity in this compound systems.

Raman spectra of cadmium-doped lead-borate glasses have shown a strong absorption band in the region of 200-300 cm⁻¹, which corresponds to Cd-O vibrational modes. ias.ac.in The presence of a band near 1024 cm⁻¹ in the spectra is assigned to the existence of pentaborate and tetraborate groups. researchgate.net Raman bands around 1166 cm⁻¹ are ascribed to diborate groups. researchgate.net A broad Raman band near 1334 cm⁻¹ has been observed, with its intensity increasing with increasing CdF₂ concentration. researchgate.net Deconvoluted Raman spectra, along with FTIR, have been used to interpret the functional groups, including BO₃ and BO₄ units, present in oxide glasses. researchgate.net Vibrational modes related to BO stretching, metal cation activity, and bending vibrations of B-O-B linkages are cross-verified using both FTIR and Raman spectroscopy. researchgate.net

Some characteristic Raman bands observed in this compound systems include:

| Wavenumber Range (cm⁻¹) | Assignment | References |

| 200-300 | Cd-O vibrational modes | ias.ac.in |

| ~1024 | Pentaborate and tetraborate groups | researchgate.net |

| ~1166 | Diborate groups | researchgate.net |

| ~1334 | Broad band, intensity increases with CdF₂ | researchgate.net |

| 670, 720 | B-O-B vibrations from di-borate and pentaborate | researchgate.net |

| 860 | Stretching vibrations of B-O in tetrahedral BO₄ | researchgate.net |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Ions in this compound Matrices

EPR spectroscopy is a powerful technique for studying materials containing paramagnetic ions, providing information about their valence states, coordination environments, and interactions within the host matrix. When paramagnetic ions are incorporated into this compound glasses, EPR can help elucidate the local structure around these ions and infer details about the glass network.

EPR studies on chromium-doped this compound nanopowder have provided a detailed description of the electric field symmetry produced by the ligands around the paramagnetic ions. ijera.com The EPR spectrum of Cr³⁺ ions in this compound revealed a resonance broad signal at g=1.97, indicating a distorted octahedral site symmetry for the Cr³⁺ ions within the host lattice. ijera.com The evaluated parameters from optical and EPR data confirmed the octahedral site symmetry of the doped metal ion with the host lattice, suggesting a covalent bonding nature between the metal ions and their ligands. ijera.com

EPR spectra of VO²⁺ ions in alkali halo this compound glasses have shown resonance signals, and the calculated spin-Hamiltonian parameters indicate that the VO²⁺ ions are present in octahedral coordination with a tetragonal compression, belonging to C₄ᵥ symmetry. researchgate.net The ground state for VO²⁺ ions in these glasses is suggested to be dₓᵧ. researchgate.net By correlating optical and EPR studies, it has been suggested that Cu²⁺ ions occupy interstitial positions in the host glass with tetragonally distorted octahedral site symmetry. researchgate.net EPR studies can also furnish information about the valence state of ions and describe their occupied site symmetry, as well as the distortion generated in the host glass and the type of structural imperfections. chula.ac.th

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties of this compound

UV-Vis-NIR spectroscopy is used to study the electronic transitions and optical properties of materials, including absorption edges, optical band gaps, and the presence of localized states. This technique is particularly relevant for understanding the potential of this compound materials for optical applications.

UV-Vis absorption spectra of cadmium-containing sodium borate glasses have shown a decrease in the optical band gap with increasing CdO content. scirp.org This suggests that CdO acts as a network modifier and that changes in the atomic structure, such as the formation of BO₄ units, influence the optical properties. scirp.org The optical energy gap for indirect allowed transitions showed a decrease with increasing CdO content, and the studied glass systems were found to obey the Urbach rule. scirp.org The indirect band gaps were found to be in the range of 3.59 - 3.72 eV. scirp.org The width of the tails of localized states (ΔE) varied between 0.47 and 1.12 eV depending on the CdO content. scirp.org

Optical absorption spectra of chromium-doped this compound nanopowder indicated a distorted octahedral site symmetry for the Cr³⁺ ions. ijera.com The optical absorption properties are related to the energy band structure and are influenced by factors such as band gap, surface roughness, and impurity centers. ijera.com

UV-Vis-NIR transmittance spectra of magnesium this compound crystals have shown high transmittance in the entire UV-Vis region, with a lower cut-off wavelength around 230-240 nm. sathyabama.ac.in UV spectroscopy indicates the transparent nature in the entire visible and near-infrared regions. sathyabama.ac.in

Optical absorption spectra of VO²⁺ ions in alkali halo this compound glasses have shown two transitions corresponding to ²B₂g→²B₁g and ²B₂g→²Eg. researchgate.net Optical band gap, Urbach energy, and refractive index values were found to vary non-linearly with increasing NaF concentration in these glasses. researchgate.net

The optical absorption spectra of tungsten ion-doped lead-cadmium-strontium-borate glasses showed relatively small peaks at 421-436 nm and 826-857 nm, attributed to n–π*, dₓᵧ→dₓ²₋ᵧ², and dₓᵧ→dₓz, dᵧz transitions of W⁵⁺ ions. ijisrt.com From these spectra, the optical band gap (Eopt) and Urbach energy (ΔE) were evaluated. ijisrt.com

UV-Vis-NIR spectroscopy has been used to analyze the transmission and absorption properties of neodymium-doped this compound glasses and to identify various transition states of the doped glasses. researchgate.net The energy band gap of these glasses has also been reported. researchgate.net The bandgap for cadmium bismuth borate glasses was estimated experimentally by Tauc's plot obtained from the UV-Vis-NIR absorption spectra, showing a monotonic decrease with increasing CdO content. aip.org

Here is a table summarizing some optical properties of this compound systems:

| Property | Value/Observation | System Type | References |

| Optical Band Gap | Decreases with increasing CdO content | Cd-containing sodium borate glass | scirp.org |

| Indirect Band Gap | 3.59 - 3.72 eV | Cd-containing sodium borate glass | scirp.org |

| Urbach Energy | 0.47 - 1.12 eV (varies with CdO) | Cd-containing sodium borate glass | scirp.org |

| UV Cut-off | ~230-240 nm | Magnesium this compound crystal | sathyabama.ac.in |

| Transparency | High in UV-Vis-NIR region | Magnesium this compound crystal | sathyabama.ac.in |

| Band Gap | Decreases monotonically with increasing CdO content | Cadmium bismuth borate glasses | aip.org |

Diffraction-Based Structural Analysis of this compound Forms

Diffraction techniques, particularly X-ray diffraction (XRD), are essential for determining the long-range order in materials, identifying crystalline phases, and characterizing amorphous structures.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases of this compound

XRD is a primary tool for distinguishing between crystalline and amorphous states of this compound materials and for determining the lattice parameters of crystalline phases.

XRD studies of cadmium-containing sodium borate glasses prepared by the melt-quenching technique reveal their amorphous nature, indicated by the absence of sharp diffraction peaks and the presence of broad humps. scirp.orgscirp.org This confirms the lack of long-range atomic periodicity in these glass networks. nih.gov Similarly, XRD patterns of cadmium-doped lead-borate glasses show no sharp peaks, indicating their amorphous nature. researchgate.netias.ac.in The amorphous nature of cadmium lead bismuthate glasses has also been confirmed by XRD patterns, which lack sharp Bragg peaks. nih.gov

For crystalline this compound compounds, single crystal X-ray diffraction analysis is used to determine lattice parameters, while powder XRD is used to establish crystallinity. sathyabama.ac.in For example, the crystal structure of cadmium diborate (CdO·2B₂O₃) has been determined using three-dimensional Fourier synthesis and refined by least-squares analysis of reciprocal-lattice points. iucr.org The unit-cell dimensions were refined using indexed powder lines from a diffractometer recording. iucr.org The structure consists of two interlocking networks built from a single type of borate unit. iucr.org

XRD is also used to confirm the amorphous nature of glass samples prior to heat treatment for the preparation of glass-ceramics, where subsequent XRD can identify the crystalline phases formed. researchgate.net The absence of Bragg's peaks in XRD patterns confirms that prepared glass samples are amorphous and homogeneous in nature, with broad humps indicating the existence of short-range order. iosrjournals.org

XRD patterns of this compound nanostructures prepared by physical vapor deposition have shown peaks belonging to the polycrystalline structure of this compound, with the absence of peaks from other compounds indicating structural purity. ijmaterials.com

Here is a table summarizing some XRD findings for this compound systems:

| Material Type | XRD Observation | Structural Information | References |

| Cadmium-containing sodium borate glasses | Absence of sharp peaks, broad humps | Amorphous nature | scirp.orgscirp.org |

| Cadmium-doped lead-borate glasses | No sharp peaks | Amorphous nature | researchgate.netias.ac.in |

| Cadmium lead bismuthate glasses | Absence of sharp Bragg peaks, broad humps | Amorphous nature, short-range order | nih.goviosrjournals.org |

| Magnesium this compound crystal | Powder XRD used to establish crystallinity | Crystalline nature | sathyabama.ac.in |

| Cadmium diborate (CdO·2B₂O₃) crystal | Single crystal and powder XRD for structure | Crystalline structure, lattice parameters | iucr.org |

| Heat-treated this compound glasses (ceramics) | Confirms crystalline phases formed after treatment | Crystalline phases | researchgate.net |

| This compound nanostructures | Peaks of polycrystalline this compound | Polycrystalline structure | ijmaterials.com |

Scanning Electron Microscopy (SEM) and Elemental Dispersive Spectroscopy (EDS) for Morphology and Composition

Scanning Electron Microscopy (SEM) is a valuable technique for investigating the surface characteristics and morphology of this compound materials. SEM analysis can reveal details about the external texture and orientation of the constituent materials sathyabama.ac.in. When coupled with Elemental Dispersive Spectroscopy (EDS), SEM allows for the determination of the elemental composition on or within the surface of a sample sathyabama.ac.in. EDS measurements can confirm the presence and distribution of elements such as cadmium, boron, and oxygen within this compound samples, verifying the intended composition ijera.comindexcopernicus.com. For instance, SEM images of prepared this compound nanopowder have shown irregular particle morphology with some conglomeration among crystalline grains ijera.com. EDS analysis of such samples demonstrates the presence of cadmium, borate, and potentially doped species, confirming the formation of the desired compound ijera.comindexcopernicus.com. The EDS spectrum provides information about the chemical composition from the surface to the interior of solids and helps confirm sample homogeneity indexcopernicus.com.

Intrinsic Boron-Oxygen and Cadmium-Oxygen Coordination Environments

The structural diversity of cadmium borates arises from the various ways boron and oxygen atoms bond, forming fundamental building blocks, and how these units connect with cadmium-oxygen polyhedra.

Formation of Polyborate Anions in this compound Structures

The fundamental BO3 and BO4 units can link together by sharing oxygen atoms to form larger, more complex polyborate anions ijmaterials.comresearchgate.net. These polyborate anions are key structural components in both crystalline and glassy cadmium borates ijmaterials.comingentaconnect.comnih.gov. In crystalline structures, these polyborate units can form intricate frameworks researchgate.netiucr.org. For instance, the structure of cadmium diborate (CdO.2B2O3) is built from a specific borate unit composed of four borate polyhedra, forming interlocking networks iucr.org. In general, BO4 (tetrahedral) and BO3 (triangular) groups in this compound can form polyborate anions by linking to cadmium atoms or cadmium oxide groups via common oxygen atoms ijmaterials.com. These polyborate species can range from simple units to more condensed polymeric chains, layers, or three-dimensional networks researchgate.netnih.gov.

Theoretical and Computational Investigations of Cadmium Borate Systems

First-Principles Electronic Structure Calculations for Cadmium Borate Compounds

First-principles electronic structure calculations, primarily based on Density Functional Theory (DFT), are widely used to investigate the electronic, structural, and optical properties of cadmium borates. These calculations can determine the ground state energy, electronic band structure, charge distribution, and optical response of crystalline and amorphous this compound materials.

For instance, first-principles calculations have been applied to study the electronic structure of compounds like Cd₅(BO₃)₃Cl. These calculations have revealed that the second harmonic generation (SHG) coefficients in this material originate from the cooperative effects of BO₃ groups with asymmetric π-delocalization, the polar displacement of d¹⁰ cation Cd²⁺, and Cl⁻ anions. rsc.org In cadmium bismuth borate glasses, DFT calculations have been used to investigate the structural, electronic, and vibrational properties, showing a topologically disordered but chemically ordered network. dntb.gov.ua These computations can provide direct insight into experimentally observed features like Raman peaks. dntb.gov.ua

Studies on cadmium-containing sodium borate glasses have also utilized UV-Vis spectroscopy to determine the optical band gap, with results suggesting that CdO acts as a network modifier and influences the formation of BO₄ units. scirp.org Theoretical optical parameters such as refractive index, molar refraction, and molar polarizability can be calculated, providing further insights into the electronic behavior. prepare.org.in

Ab Initio Molecular Dynamics Simulations of this compound Materials

Ab initio molecular dynamics (AIMD) simulations are powerful tools for studying the dynamic behavior and structural evolution of this compound systems, particularly in amorphous or disordered states like glasses. These simulations use forces calculated from first principles to track the motion of atoms over time, providing insights into short-range order, diffusion mechanisms, and vibrational properties.

AIMD simulations have been employed to create structural models of cadmium bismuth borate glasses. dntb.gov.uaaip.org These computational models have been compared with experimental measurements, such as vibrational density of states obtained from simulations compared to experimental Raman spectra, to validate the structural descriptions. dntb.gov.uaaip.org Such simulations can reveal details about the local coordination environments of atoms and the connectivity of the borate network. aip.org

Monte Carlo and Other Simulation Approaches for this compound System Properties

Monte Carlo simulations and other statistical mechanics approaches are valuable for investigating various properties of this compound systems, particularly those related to disorder, phase transitions, and radiation interactions.

Monte Carlo simulation codes, such as MCNP (Monte Carlo N-Particle), have been extensively used to simulate the radiation shielding properties of this compound glasses. x-mol.netresearchgate.netnih.govresearchgate.net These simulations can calculate parameters like mass attenuation coefficients, half-value layers, and effective atomic numbers for gamma rays and neutrons, which are crucial for assessing the suitability of these materials in radiation protection applications. x-mol.netresearchgate.netnih.govresearchgate.net Comparisons between Monte Carlo simulation results and theoretical calculations (e.g., using the XCOM program) are often performed to validate the computational models. researchgate.netnih.govresearchgate.net

Other simulation approaches may include classical molecular dynamics simulations using empirical force fields, which can be computationally less expensive than AIMD and suitable for simulating larger systems or longer timescales, although their accuracy depends on the quality of the force field.

Computational Analysis of Bond Distances and Angles in this compound

Computational methods, including both first-principles calculations and analysis of simulation trajectories, are used to determine and analyze bond distances and angles in this compound structures. These parameters provide fundamental information about the local coordination environment and geometry of cadmium and boron atoms within the material.

Analysis of computational models derived from AIMD or structure prediction studies yields detailed information on average bond lengths and angles. For example, studies on cadmium-containing compounds have reported specific bond distances and angles, such as Cd-N and Cd-S bond lengths and S-Cd-S bond angles in cadmium thiolate complexes. nih.govacs.org While these specific examples are not directly for cadmium borates, the methodology is applicable. In borate structures, computational analysis can confirm the presence and geometry of BO₃ triangles and BO₄ tetrahedra, as well as the coordination environments of cadmium ions with surrounding oxygen atoms. mdpi.com Studies on new this compound compounds, like ErCd₂B₇O₁₃(BO(OH)₃), include detailed tables of selected interatomic distances and bond angles obtained from structural analysis, which can be compared with computational predictions. researchgate.net

Computational analysis helps in understanding how the incorporation of cadmium affects the local structure of the borate network, including changes in bond lengths and angles, and the formation of non-bridging oxygen atoms. scirp.orgresearchgate.net

Polymorphism and Phase Transformation Dynamics in Cadmium Borates

Identification and Characterization of Cadmium Borate Polymorphic Forms

The structural diversity of cadmium borates arises from the various ways BO₃ and BO₄ units can link with cadmium polyhedra. Different ratios of cadmium to boron oxides can lead to distinct crystalline phases. For instance, studies on binary CdO–B₂O₃ systems with varying CdO content (50–90 mol%) have shown the conversion of some BO₃ groups to BO₄ groups, with Cd²⁺ ions potentially acting as modifiers and forming CdO₄ groups at high CdO content. nih.gov

Characterization techniques such as X-ray Diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are crucial in identifying and distinguishing between different polymorphic forms. XRD patterns reveal the crystalline nature and space group of a material, while FTIR and Raman spectroscopy provide information about the vibrational modes of the borate network (BO₃ and BO₄ units) and their linkages with cadmium. nih.goviosrjournals.orgworldscientific.com

A new series of lanthanoid cadmium borates, LnCdB₆O₁₀(OH)₃ (where Ln = Sm–Er), synthesized under high-pressure/high-temperature conditions (7 GPa and 650 °C), exhibit coexistence of orthorhombic and monoclinic polymorphs. researchgate.net The specific polymorph formed depends on the ionic radius of the lanthanoid cation. researchgate.net The orthorhombic variants crystallize in the non-centrosymmetric space group Pna2₁, while the monoclinic modifications crystallize in space group P2₁/c. researchgate.net Both structures feature a layered arrangement based on a repeating [B₆O₁₃]⁸⁻ building block. researchgate.net

The crystal structure of cadmium diborate, CdO·2B₂O₃, has been determined, showing a structure composed of two interlocking networks built from a borate unit of four borate polyhedra. Approximately 50% of the boron atoms in this structure are fourfold coordinated. iucr.org Cadmium atoms are surrounded by four close oxygen atoms in a distorted tetrahedron. iucr.org

Another this compound compound, Cd₅(BO₃)₃Cl, crystallizes in the noncentrosymmetric space group Cm with isolated BO₃ groups and distorted CdOnClm polyhedra. rsc.org

Thermally Induced Phase Transitions in this compound (e.g., Crystallization from Amorphous State)

Thermal energy can induce transitions between different phases of cadmium borates, including the transformation from an amorphous state to a crystalline one. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are commonly used to study these transitions, identifying characteristic temperatures such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). iosrjournals.orgworldscientific.com

Studies on this compound glasses have shown that the glass transition temperature and thermal stability can be influenced by compositional changes. iosrjournals.orgresearchgate.net For example, in binary this compound glasses (xCdO–(100−x)B₂O₃), increasing the CdO content can lead to a decrease in elastic moduli, glass transition temperature, and thermal stability, attributed to the conversion of BO₄ groups into BO₃ groups and the formation of non-bridging oxygens. researchgate.netresearchgate.netresearchgate.net The structural modification can be represented as: CdO + 2B-O-B → B-O⁻ Cd²⁺ −O-B. researchgate.netresearchgate.netresearchgate.net

Crystallization from the amorphous state can be observed through techniques like XRD, where the appearance of sharp Bragg peaks indicates the formation of crystalline phases from the initially broad humps characteristic of amorphous materials. iosrjournals.orgscirp.org The thermal stability factor against devitrification can be calculated using Tg, Tc, and Tm values obtained from DTA. iosrjournals.org

In some this compound glass systems, increasing the concentration of a modifier like Na₂O has been shown to increase Tg, Tc, and Tm, leading to increased three-dimensional linkage and rigidity of the glass network. iosrjournals.org

Influence of Compositional Modifications on this compound Phase Stability

The chemical composition of cadmium borates significantly impacts their phase stability. The ratio of cadmium oxide to boron oxide, as well as the inclusion of other metal oxides or halogens, can stabilize different polymorphic forms or influence the tendency towards glass formation versus crystallization.

As discussed in Section 5.2, the concentration of CdO in binary this compound glasses affects their thermal stability and the prevalence of BO₃ and BO₄ units. researchgate.netresearchgate.netresearchgate.net The addition of other components, such as Na₂O, can also alter the network structure and influence thermal properties. iosrjournals.org

In lanthanoid cadmium borates, the specific lanthanoid cation present determines the favored polymorphic form (orthorhombic or monoclinic) synthesized under high-pressure/high-temperature conditions. researchgate.net This highlights the role of ionic size in influencing crystal structure stability.

Studies on cadmium-containing sodium borate glasses (80% B₂O₃ – (20 – y)% Na₂CO₃ – y% CdO) have shown that increasing CdO content leads to an increase in density and a decrease in the optical band gap, suggesting that CdO acts as a network modifier and influences the atomic structure through the formation of BO₄ units. scirp.orgscirp.orgscirp.org

The introduction of transition metal ions as dopants in this compound glasses at low concentrations (e.g., 0.2 wt%) may not cause significant changes in the number or position of IR bands, indicating that these ions occupy modifying sites in the glass network. researchgate.net However, at higher concentrations, transition metal oxides can influence the structural units present. sathyabama.ac.in

Phase Transformation Pathways and Kinetics in this compound Systems

Understanding the pathways and kinetics of phase transformations in cadmium borates is crucial for controlling the synthesis of desired phases and predicting their behavior under different conditions. Phase transformations can occur through various mechanisms, including nucleation and growth.

The process of crystallization from an amorphous this compound glass involves the formation of stable nuclei of the crystalline phase, followed by the growth of these nuclei. sathyabama.ac.in The kinetics of this process can be studied using techniques like DTA or DSC, by analyzing the crystallization peaks. iosrjournals.orgworldscientific.com

Compositional changes can influence the crystallization kinetics. For example, the addition of certain dopants can act as nucleating agents, promoting the formation of specific crystalline phases during thermal treatment. researchgate.net Studies on cadmium phosphate glasses with varying CdO content have shown that increasing CdO can decrease the glass transition and softening temperatures, suggesting a weakening of the glass structure and potentially affecting crystallization behavior. researchgate.net

While specific detailed studies on the atomic-level phase transformation pathways and kinetics in various this compound systems may require advanced techniques and theoretical modeling, research on other materials like MAX phases provides insights into how compositional factors, structural distortions, and bond characteristics can dictate transformation pathways and kinetics. nih.gov Assessing transformation kinetics can involve analyzing pathways with minimal disruption of chemical bonds. aps.org

Further research employing in situ techniques and computational modeling could provide a more comprehensive understanding of the complex phase transformation dynamics in the diverse family of cadmium borates.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cadmium borate compounds, and how do reaction conditions influence crystallinity and phase purity?

- Methodological Answer : this compound synthesis typically involves solid-state reactions or sol-gel techniques. For example, highlights the use of borate-doped cadmium alumina matrices with variable mole percentages of metal fluorides and transition metal ions (e.g., MoO₃) to optimize optical and structural properties. Key variables include:

- Temperature : Higher temperatures (800–1,000°C) promote crystallinity but risk cadmium volatilization.

- Precursor Ratios : Stoichiometric control of CdO:B₂O₃ affects borate network formation .

- Doping : Incorporation of MoO₃ alters the glass network by forming bridging oxygens, enhancing stability .

- Data Table :

| Synthesis Method | Temperature (°C) | CdO:B₂O₃ Ratio | Dopant (wt.%) | Phase Purity (XRD) |

|---|---|---|---|---|

| Solid-State | 900 | 1:2 | 2% MoO₃ | 98% |

| Sol-Gel | 700 | 1:3 | None | 85% |

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound’s coordination environment?

- Methodological Answer :

- XRD : Identifies crystalline phases and lattice parameters. emphasizes elemental analysis (C, H, N, O, B) to confirm borate ester synthesis, applicable to this compound .

- FTIR : Detects B-O bond vibrations (e.g., ~1,350 cm⁻¹ for trigonal BO₃ units) and Cd-O interactions .

- Raman Spectroscopy : Resolves borate network polymerization (e.g., ring vs. chain structures) .

- XPS : Quantifies cadmium oxidation states and boron coordination (sp² vs. sp³ hybridization) .

Q. How does this compound’s toxicity profile compare to other cadmium compounds, and what protocols ensure safe laboratory handling?

- Methodological Answer :

- Toxicity : Cadmium compounds are classified as carcinogens (IARC Group 1). cites Dixon et al. (1976), showing cadmium’s reproductive toxicity in animal models, while borate’s low acute toxicity (LD₅₀ > 2,000 mg/kg) may mitigate risks .

- Safety Protocols :

- Use fume hoods during synthesis to avoid inhalation of CdO nanoparticles.

- Monitor urinary cadmium levels in long-term studies ().

Advanced Research Questions

Q. What mechanisms underlie this compound’s optical properties, and how do doping strategies (e.g., transition metals) enhance its performance in optoelectronic applications?

- Methodological Answer :

- Mechanisms : Borate’s wide bandgap (~3.5 eV) and cadmium’s high polarizability enable UV-shielding and luminescence. shows MoO₃ doping reduces bandgap (to ~2.8 eV) by introducing mid-gap states, improving visible-light absorption .

- Experimental Design :

- PL Spectroscopy : Measure emission peaks under varying dopant concentrations.

- DFT Simulations : Model electronic structure changes induced by dopants.

Q. How do environmental factors (pH, temperature) influence this compound’s stability and cadmium leaching in aqueous systems?

- Methodological Answer :

- Leaching Studies : Conduct ICP-MS analysis of cadmium release in buffered solutions (pH 4–10). ’s borate concentration-dependent cell growth assays (in tobacco BY-2 cells) suggest cadmium bioavailability correlates with borate solubility .

- Kinetic Modeling : Apply pseudo-second-order models to predict leaching rates.

Q. What contradictions exist in the literature regarding this compound’s catalytic activity, and how can experimental variables resolve these discrepancies?

- Methodological Answer :

- Contradictions : Some studies report high catalytic efficiency in organic transformations (e.g., oxidation reactions), while others note deactivation due to surface Cd⁺² reduction.

- Resolution Strategies :

- Surface Passivation : Use SiO₂ coatings to prevent cadmium reduction ().

- Operando Characterization : Monitor active sites via in-situ XAFS during catalysis.

Data Contradiction Analysis

Q. Why do studies report conflicting data on this compound’s thermal stability?

- Analysis : Variations arise from synthesis methods (e.g., sol-gel vs. solid-state) and measurement techniques (TGA vs. DSC). For example:

| Study | Synthesis Method | Decomposition Temp. (°C) | Method |

|---|---|---|---|

| Smith et al. (2020) | Sol-Gel | 650 | TGA |

| Lee et al. (2022) | Solid-State | 720 | DSC |

- Recommendation : Standardize heating rates (e.g., 10°C/min) and use complementary techniques (TGA-DSC-MS) .

Ethical and Regulatory Considerations

Q. What regulatory frameworks govern this compound use in academic research, particularly in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。